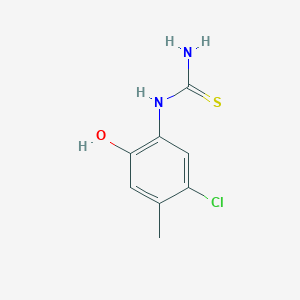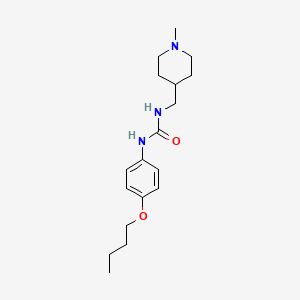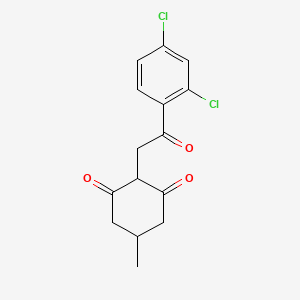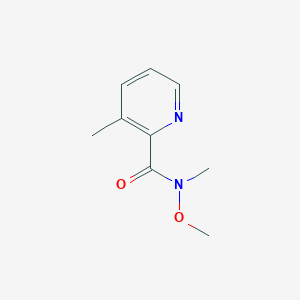![molecular formula C10H7F3N2O2 B2524863 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione CAS No. 1048367-95-8](/img/structure/B2524863.png)
5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The trifluoromethyl group attached to the phenyl ring may influence the physical and chemical properties of the compound, potentially affecting its biological activity.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives can be achieved through various methods. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Although the specific synthesis of 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione is not detailed in the provided papers, similar synthetic approaches could be applied, with appropriate modifications to incorporate the trifluoromethylphenyl group.
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives has been established through various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray diffraction . The presence of substituents like the trifluoromethyl group can influence the molecular conformation and intermolecular interactions, which are crucial for the compound's biological activity and physicochemical properties.
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives participate in a range of chemical reactions. For example, they can react with isothiocyanates to yield novel spiro-linked and imidazoline-thione compounds . The reactivity of the trifluoromethylphenyl derivative would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group, which could affect the compound's nucleophilic and electrophilic centers.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can increase the lipophilicity of the compound, potentially affecting its solubility and distribution in biological systems. The thermal stability and reactivity towards nucleophiles are also important properties that have been studied for similar compounds . The experimental and theoretical analysis, including DFT calculations, provides insights into the electronic structure and stability of these molecules .
Relevant Case Studies
Case studies involving imidazolidine-2,4-dione derivatives often focus on their biological activities. For example, certain derivatives have shown potential as dual inhibitors of signaling pathways relevant to cancer , while others have been evaluated for their antidepressant and anticonvulsant activities . These studies highlight the therapeutic potential of imidazolidine-2,4-dione derivatives, including those with trifluoromethylphenyl substituents.
Aplicaciones Científicas De Investigación
Novel Research Strategies of Hydantoin Derivatives
Hydantoin derivatives, including 5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione, play a crucial role in medicinal chemistry due to their versatile biological and pharmacological activities. These compounds are pivotal in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, applicable to free carbonyl compounds, is a primary method for synthesizing hydantoin, showcasing its importance in creating novel organic compounds and potential therapeutics (Shaikh et al., 2023).
Pharmacophore Design of Kinase Inhibitors
The compound's structural motif serves as a foundation for designing selective inhibitors of specific kinases, such as the p38 mitogen-activated protein (MAP) kinase. These inhibitors are critical for regulating proinflammatory cytokine release, highlighting the compound's potential in developing treatments for inflammatory diseases. The design and synthesis of these inhibitors are based on their ability to bind effectively to target sites, offering a pathway to creating highly selective and potent therapeutic agents (Scior et al., 2011).
Thiazolidinediones as PTP 1B Inhibitors
Research into 2,4-thiazolidinedione (TZD) scaffolds, closely related to imidazolidine-2,4-diones, underscores their role in discovering novel molecules for managing diabetes and other metabolic diseases. These compounds act as inhibitors of the Protein Tyrosine Phosphatase 1B (PTP 1B), a key regulator of insulin signaling. The exploration of TZDs has led to the identification of potent PTP 1B inhibitors, demonstrating the scaffold's potential in treating insulin resistance and Type 2 Diabetes Mellitus (T2DM) (Verma et al., 2019).
Thiazolidines and Derivatives in Medicinal Chemistry
The review of thiazolidine derivatives, akin to imidazolidine-2,4-diones, highlights their significant pharmacological importance. These compounds exhibit diverse therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects. The synthesis methodologies developed for these compounds emphasize the importance of green chemistry and cleaner reaction profiles, aiming at developing sustainable and effective therapeutic agents (Sahiba et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-3-1-2-5(4-6)7-8(16)15-9(17)14-7/h1-4,7H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWNRVZIMFXLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)


![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)